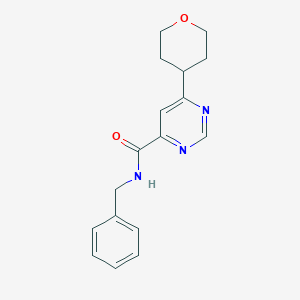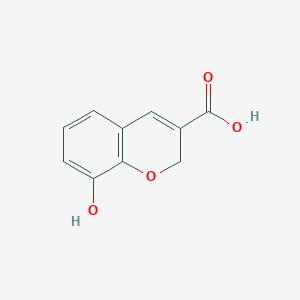![molecular formula C16H16N2O5S B2817675 methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate CAS No. 477857-72-0](/img/structure/B2817675.png)
methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Vue d'ensemble
Description
“Methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate” is a synthetic compound . It has a molecular weight of 348.38 .
Synthesis Analysis
The synthesis of similar morpholino compounds has been described in the literature . The synthesis often involves the condensation between morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .Molecular Structure Analysis
The molecular structure of this compound contains a morpholino ring, a pyrrole ring, and a thiophene ring . The morpholino ring features both amine and ether functional groups .Chemical Reactions Analysis
While specific chemical reactions involving “methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate” are not available, morpholino compounds are known to participate in various chemical reactions. For instance, they have been used in the synthesis of backbone-modified morpholino oligonucleotides using phosphoramidite chemistry .Physical And Chemical Properties Analysis
The compound is a solid . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Researchers have studied the synthesis and recyclization of heterocyclic enaminonitriles, leading to the production of thiophenedicarboxylates and thiophenecarboxylates. This process involves the reaction of dihydro-3-thiophenecarbonitriles with bis-(ethoxycarbonyl)carbenoid, highlighting the compound's role in creating stable heterocyclic structures (Yamagata et al., 1993).
Antimicrobial Activity
A series of 2-alkyl-1-(2-diethylamino(morpholino)methyl-carbonylethoxy)pyrroles demonstrated antimicrobial activity, emphasizing the importance of the structural elements in influencing this activity. Electron-acceptor substituents in the methylcarbonylethoxy chain were found to increase antimicrobial efficacy, showcasing the compound's potential in developing new antimicrobial agents (Гаджилы et al., 2010).
Sulfenylation Reactions
The sulfenylation of pyrroles and indoles using 1-(methylthio)morpholine has been explored for the synthesis of methylthiopyrroles and indoles. This work contributes to the field of organic synthesis by providing new methods for introducing sulfur-containing groups into heterocyclic compounds (Gilow et al., 1991).
Conducting Polymer Synthesis
The compound has been used in the synthesis of new soluble conducting polymers, demonstrating its utility in materials science for the development of electrochromic devices. This highlights the compound's role in advancing technologies for electronic and optical applications (Variş et al., 2006).
Pharmacological Applications
Derivatives of the compound have shown potential as caspase-3 inhibitors, a new chemotype of nonpeptide small molecule inhibitors. This research opens up new avenues for the development of therapeutic agents targeting apoptosis-related diseases (Kravchenko et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-16(21)14-12(4-10-24-14)18-5-2-3-11(18)13(19)15(20)17-6-8-23-9-7-17/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFFCQQIRORBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329511 | |
| Record name | methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477857-72-0 | |
| Record name | methyl 3-[2-(2-morpholin-4-yl-2-oxoacetyl)pyrrol-1-yl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)
![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-[(1S,2R)-2-Methylcyclopropyl]propanal](/img/structure/B2817601.png)

![2,4-dichloro-N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenecarbohydrazide](/img/structure/B2817604.png)




![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)